Cas no 1554350-83-2 ((3-phenylcyclopentyl)methanol)

(3-phenylcyclopentyl)methanol Chemical and Physical Properties
Names and Identifiers
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- Cyclopentanemethanol, 3-phenyl-
- (3-Phenyl-cyclopentyl)-methanol
- (3-phenylcyclopentyl)methanol
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- MDL: MFCD29047449
- Inchi: 1S/C12H16O/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2
- InChI Key: JQYFKFLYALIOAD-UHFFFAOYSA-N
- SMILES: C1(CO)CCC(C2=CC=CC=C2)C1
Computed Properties
- Exact Mass: 176.120115130g/mol
- Monoisotopic Mass: 176.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 20.2Ų
(3-phenylcyclopentyl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-248724-10.0g |
(3-phenylcyclopentyl)methanol |
1554350-83-2 | 95% | 10.0g |
$4545.0 | 2024-06-19 | |
Enamine | EN300-248724-0.1g |
(3-phenylcyclopentyl)methanol |
1554350-83-2 | 95% | 0.1g |
$930.0 | 2024-06-19 | |
Enamine | EN300-248724-5g |
(3-phenylcyclopentyl)methanol |
1554350-83-2 | 5g |
$3065.0 | 2023-09-15 | ||
Enamine | EN300-248724-10g |
(3-phenylcyclopentyl)methanol |
1554350-83-2 | 10g |
$4545.0 | 2023-09-15 | ||
Enamine | EN300-248724-0.25g |
(3-phenylcyclopentyl)methanol |
1554350-83-2 | 95% | 0.25g |
$972.0 | 2024-06-19 | |
Enamine | EN300-248724-0.05g |
(3-phenylcyclopentyl)methanol |
1554350-83-2 | 95% | 0.05g |
$888.0 | 2024-06-19 | |
Enamine | EN300-248724-2.5g |
(3-phenylcyclopentyl)methanol |
1554350-83-2 | 95% | 2.5g |
$2071.0 | 2024-06-19 | |
Enamine | EN300-248724-0.5g |
(3-phenylcyclopentyl)methanol |
1554350-83-2 | 95% | 0.5g |
$1014.0 | 2024-06-19 | |
Enamine | EN300-248724-1.0g |
(3-phenylcyclopentyl)methanol |
1554350-83-2 | 95% | 1.0g |
$1057.0 | 2024-06-19 | |
Enamine | EN300-248724-5.0g |
(3-phenylcyclopentyl)methanol |
1554350-83-2 | 95% | 5.0g |
$3065.0 | 2024-06-19 |
(3-phenylcyclopentyl)methanol Related Literature
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
Additional information on (3-phenylcyclopentyl)methanol
Introduction to (3-phenylcyclopentyl)methanol (CAS No. 1554350-83-2)
(3-phenylcyclopentyl)methanol, identified by the Chemical Abstracts Service Number (CAS No.) 1554350-83-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of cycloalkanol derivatives, characterized by a cyclopentane ring substituted with a phenyl group and a hydroxymethyl (-CH₂OH) moiety. The unique structural configuration of (3-phenylcyclopentyl)methanol makes it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The molecular structure of CAS No. 1554350-83-2 consists of a five-membered cyclopentane ring fused with a phenyl group at the 3-position, followed by a methanol substituent at the terminal carbon. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interaction with biological targets. The presence of both aromatic and aliphatic components in its structure allows for diverse chemical modifications, making it a versatile building block in drug discovery and material science.
In recent years, there has been growing interest in cycloalkanol derivatives due to their potential pharmacological properties. Studies have demonstrated that compounds with similar structural motifs exhibit various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The phenylcyclopentyl moiety, in particular, has been shown to enhance binding affinity to certain enzymes and receptors, making it an attractive scaffold for medicinal chemistry.
One of the most compelling aspects of (3-phenylcyclopentyl)methanol is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel analogs with enhanced bioavailability and target specificity. For instance, modifications at the hydroxymethyl group can introduce different functionalities, such as esters or ethers, which can further tailor the compound's pharmacokinetic profile.
The pharmaceutical industry has shown particular interest in derivatives of CAS No. 1554350-83-2 due to their potential therapeutic applications. Preliminary studies suggest that certain analogs may exhibit promising activity against neurological disorders, such as Alzheimer's disease and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier remains an area of active investigation, with researchers exploring strategies to optimize their penetration and efficacy.
Advances in computational chemistry have also contributed to the understanding of (3-phenylcyclopentyl)methanol's interactions with biological targets. Molecular modeling techniques have enabled researchers to predict binding affinities and identify key residues involved in receptor interactions. These insights have guided the design of more potent and selective drug candidates based on this scaffold.
In addition to its pharmaceutical applications, CAS No. 1554350-83-2 has found utility in materials science. Its unique structural properties make it a candidate for developing novel polymers and coatings with enhanced mechanical strength and chemical resistance. The aromatic-cycloalkane hybrid structure offers opportunities for creating materials with tailored electronic properties, which could be beneficial in electronic devices and sensors.
The synthesis of (3-phenylcyclopentyl)methanol presents both challenges and opportunities for organic chemists. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent advances in catalytic methods have provided more efficient pathways for constructing this motif. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have been particularly effective in introducing the phenyl group onto the cyclopentane ring.
The future prospects for research on CAS No. 1554350-83-2 are promising, with several avenues for further exploration. Investigating its metabolic stability and pharmacokinetic properties will be crucial for evaluating its potential as a drug candidate. Additionally, studying its interactions with various biological targets will provide insights into its mechanism of action and help identify new therapeutic applications.
In conclusion, (3-phenylcyclopentyl)methanol (CAS No. 1554350-83-2) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for synthetic chemistry, while its biological activities suggest promising therapeutic applications. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in scientific innovation.
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